2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a complex organic compound notable for its intricate structure and potential applications in various scientific fields. This compound features a naphthalene moiety attached to a triazole ring, which is further substituted with a pyrazine group and a sulfanyl functional group. The molecular formula of this compound is , and its molecular weight is approximately 349.4 g/mol.
This compound can be synthesized through various chemical methods, utilizing commercially available precursors. It has been the subject of research due to its interesting chemical properties and biological activities.
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the naphthalene and pyrazine groups enhances its potential as a ligand in coordination chemistry.
The synthesis of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone typically involves multi-step reactions starting from simpler organic compounds. The general synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Advanced techniques like high-throughput screening may be employed to identify optimal catalysts and reaction conditions.
The molecular structure of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone can be represented using various structural formulas:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone |
| InChI Key | HENPQDKSUPVSKW-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=NC=CN=C4 |
The structural data indicates that the compound contains multiple heterocycles (triazole and pyrazine), which contribute to its reactivity and potential biological activity.
The compound can participate in various chemical reactions, including:
Common reagents used in these reactions include:
These reactions can lead to significant modifications in the compound's structure, potentially enhancing its biological activity or altering its physical properties.
The mechanism of action for 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone involves its interaction with specific biological targets such as enzymes or receptors.
The compound exhibits typical characteristics associated with organic compounds containing heterocycles:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of multiple functional groups (triazole, pyrazine, sulfanyl).
The compound has several potential applications in scientific research:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7